molecular formula C9H9NO2 B13941441 3-Methyl-beta-nitrostyrene

3-Methyl-beta-nitrostyrene

Cat. No.: B13941441
M. Wt: 163.17 g/mol
InChI Key: YYYVODQGPSIUNS-UHFFFAOYSA-N
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Description

3-Methyl-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with a methyl group (-CH3) substituent at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitrostyrene derivative .

Another method involves the nitration of styrene using nitric oxide. This direct nitration process is efficient and provides a straightforward route to obtain nitrostyrene derivatives .

Industrial Production Methods

Industrial production of this compound often employs the Henry reaction due to its simplicity and high yield. The reaction is scalable and can be conducted in large reactors, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-beta-nitrostyrene is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-methyl-3-(2-nitroethenyl)benzene

InChI

InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3

InChI Key

YYYVODQGPSIUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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